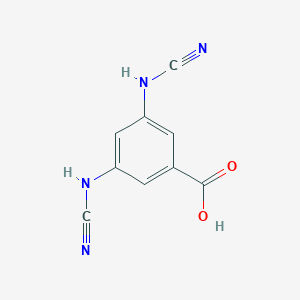
3,5-bis(cyanoamino)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(cyanoamino)benzoic acid (BCB) is a chemical compound with a molecular formula of C15H8N6O4. It is a white crystalline powder that is soluble in water and ethanol. BCB has been the subject of extensive scientific research due to its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
3,5-bis(cyanoamino)benzoic Acid has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 3,5-bis(cyanoamino)benzoic Acid has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been investigated for its potential as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been studied for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins.
Mécanisme D'action
The mechanism of action of 3,5-bis(cyanoamino)benzoic Acid varies depending on its application. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 3,5-bis(cyanoamino)benzoic Acid has also been studied as a drug delivery system, where it is used to encapsulate drugs and target specific cells or tissues. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to bind to enzymes and inhibit their activity.
Effets Biochimiques Et Physiologiques
3,5-bis(cyanoamino)benzoic Acid has been shown to have various biochemical and physiological effects. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells, which leads to cell death. 3,5-bis(cyanoamino)benzoic Acid has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to inhibit the activity of enzymes and to act as a fluorescent probe for the detection of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its versatility. 3,5-bis(cyanoamino)benzoic Acid can be used in various applications, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its toxicity. 3,5-bis(cyanoamino)benzoic Acid has been shown to be toxic to cells at high concentrations, which limits its use in some applications.
Orientations Futures
There are several future directions for the study of 3,5-bis(cyanoamino)benzoic Acid. In materials science, 3,5-bis(cyanoamino)benzoic Acid can be used as a building block for the synthesis of novel materials with specific properties. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid can be further investigated as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid can be studied further for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins. Additionally, the toxicity of 3,5-bis(cyanoamino)benzoic Acid can be further investigated to determine its safety for use in various applications.
Conclusion
In conclusion, 3,5-bis(cyanoamino)benzoic Acid is a versatile chemical compound that has potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The study of 3,5-bis(cyanoamino)benzoic Acid has the potential to lead to the development of novel materials, drugs, and diagnostic tools.
Méthodes De Synthèse
3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods, including the reaction of 3,5-diaminobenzoic acid with cyanogen bromide or by the reaction of 3,5-diaminobenzoic acid with cyanuric chloride. The latter method involves the use of triethylamine as a catalyst and produces a higher yield of 3,5-bis(cyanoamino)benzoic Acid. The synthesis of 3,5-bis(cyanoamino)benzoic Acid can also be achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
Propriétés
Numéro CAS |
183430-49-1 |
|---|---|
Nom du produit |
3,5-bis(cyanoamino)benzoic Acid |
Formule moléculaire |
C9H6N4O2 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
3,5-bis(cyanoamino)benzoic acid |
InChI |
InChI=1S/C9H6N4O2/c10-4-12-7-1-6(9(14)15)2-8(3-7)13-5-11/h1-3,12-13H,(H,14,15) |
Clé InChI |
SVPVVJCSELVSTL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
Synonymes |
Benzoic acid, 3,5-bis(cyanoamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





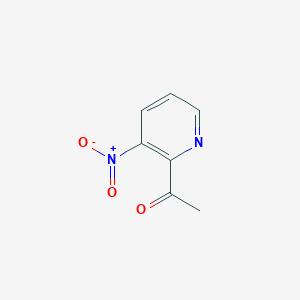

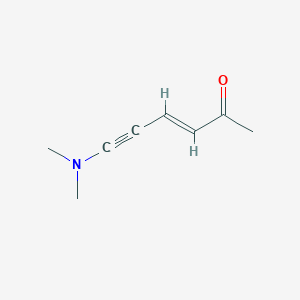


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

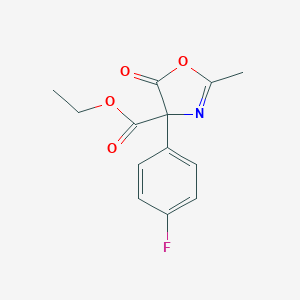
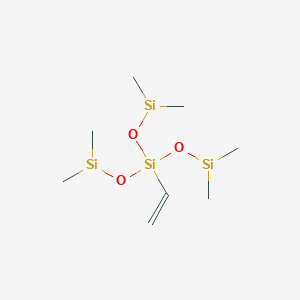
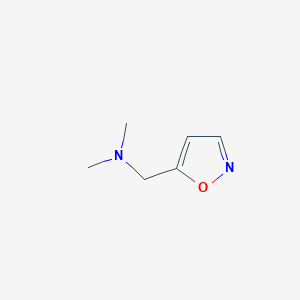

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)